rac-trans-1-脱氧拉沙吉兰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

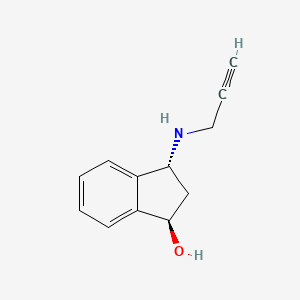

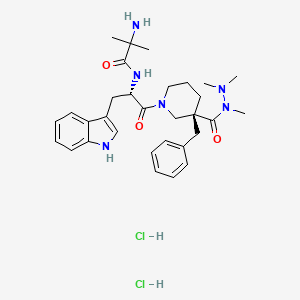

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol, also known as (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.242. The purity is usually 95%.

BenchChem offers high-quality (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

帕金森病治疗

拉沙吉兰在神经保护和延缓帕金森病 (PD) 进展方面显示出潜力 {svg_1}. 它可以通过阻断神经递质多巴胺的分解来安全有效地治疗 PD 症状 {svg_2}.

长效注射原位凝胶

已开发出拉沙吉兰的长效注射原位凝胶 {svg_3}. 该凝胶具有合适的粘度和可注射性,皮下注射具有良好的重复性,并且杂质可控 {svg_4}. 它可以在体内实现持续释放,突释量小,这可能具有将拉沙吉兰的疾病修饰作用最大化和改善药物依从性的临床应用优势 {svg_5}.

生物等效性研究

已进行研究以评估拉沙吉兰片剂两种剂型的药代动力学、安全性以及在健康中国受试者空腹和餐后条件下的生物等效性 (BE) {svg_6}. 结果表明,在空腹和餐后条件下均建立了试验产品与参考产品的 BE {svg_7}.

单胺氧化酶 B 的不可逆抑制

拉沙吉兰和司来吉兰均为机制依赖性不可逆抑制剂 {svg_8}. 这种特性用于治疗各种神经精神和神经退行性疾病 {svg_9}.

靶向药物递送

针对 PD 的靶向药物递送的一种有前景的方法是使用纳米技术来创建药物递送载体,这些载体可以穿过血脑屏障并将药物特异性地递送到受 PD 影响的大脑区域 {svg_10}.

基因治疗

PD 的基因治疗令人鼓舞,在动物和临床试验中,基于 AAV 的方法靶向神经营养因子、多巴胺生成和神经回路 {svg_11}.

基于细胞的治疗

基于细胞的治疗,例如使用 hESC 衍生的 DAergic 细胞产品 STEM-PD,正在临床试验中进行探索 {svg_12}.

神经保护剂

作用机制

Target of Action

The primary target of Rac-trans-1-Deshydroxy Rasagiline is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolic degradation of dopamine in the central nervous system .

Mode of Action

Rac-trans-1-Deshydroxy Rasagiline acts as an irreversible inhibitor of MAO-B . It binds to the enzyme and inhibits its activity, leading to an increase in extracellular levels of dopamine in the striatum . This inhibition is believed to be the primary mechanism underlying the compound’s pharmacological effects .

Biochemical Pathways

By inhibiting MAO-B, Rac-trans-1-Deshydroxy Rasagiline affects the dopaminergic pathway . This pathway is responsible for the production, release, and degradation of dopamine, a neurotransmitter that plays a critical role in motor control and reward. By increasing dopamine levels, the compound can help alleviate symptoms associated with conditions like Parkinson’s disease .

Pharmacokinetics

Rac-trans-1-Deshydroxy Rasagiline undergoes extensive hepatic metabolism , primarily by cytochrome P450 type 1A2 (CYP1A2) . The compound’s bioavailability is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study on the pharmacokinetics of a rasagiline transdermal patch showed that it significantly improved the absorption of rasagiline, with more balanced peak concentrations compared to the oral tablet .

Result of Action

The inhibition of MAO-B and the subsequent increase in dopamine levels can lead to improved motor function in patients with Parkinson’s disease . This is because dopamine is crucial for the smooth and coordinated functioning of the body’s muscles and movement.

属性

IUPAC Name |

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOXAKDLRBCFC-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CC(C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)